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molecular formula C13H11ClN2O B143922 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile CAS No. 276863-95-7

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

Cat. No. B143922
M. Wt: 246.69 g/mol
InChI Key: DFORIOBMTPKWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315456B2

Procedure details

Aluminium chloride (82.44 g) was added to dichloromethane (350 ml) under stifling at 25-30° C. The resulting mass was cooled to 0-5° C., followed by drop-wise addition of 4-chlorobutyryl chloride (87.5 g) for 30-45 minutes at 0° C. and then stirring for 5 minutes at the same temperature. A solution of 5-cyanoindole (50 g) in dichloromethane (350 ml) was added drop-wise to the resulting mass at 0-5° C. within 1-2 hours, followed by stirring for 30 minutes at the same temperature. The temperature of the reaction mass was gradually increased to 25-30° C., followed by stirring for 12-16 hours at the same temperature. The reaction mass was slowly poured into crushed ice (420 g) with slow stirring, the resulting mixture was cooled to 0-5° C. and then stirred for 1 hour at the same temperature. The separated solid was filtered, washed the material subsequently with dichloromethane (2×85 ml) and water (2×85 ml) and then dried at 25-30° C. to produce a solid material (Dry weight: 93 g). The resulting solid was dissolved in ethyl acetate (4000 ml) at 50-55° C., followed by the addition of activated carbon (5 g) and then stifling the mixture for 5 minutes at the same temperature. The resulting mass was filtered through celite bed and washed the bed with hot ethyl acetate (100 ml). The resulting filtrate was initially cooled to 25-30° C. and further cooled to 0-5° C., followed by stirring the mass for 1 hour at the same temperature. The separated solid was filtered, washed with chilled ethyl acetate (100 ml) and then dried the material at 50-55° C. until constant weight to produce 65 g of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (Purity by HPLC: 99.2%; Yield: 74.8%).
Quantity
82.44 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
420 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][CH2:6][CH2:7][CH2:8][C:9](Cl)=[O:10].[C:12]([C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[NH:19][CH:18]=[CH:17]2)#[N:13]>ClCCl>[Cl:5][CH2:6][CH2:7][CH2:8][C:9]([C:17]1[C:16]2[C:20](=[CH:21][CH:22]=[C:14]([C:12]#[N:13])[CH:15]=2)[NH:19][CH:18]=1)=[O:10] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
82.44 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
87.5 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
ice
Quantity
420 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring for 5 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under stifling at 25-30° C
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes at the same temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mass was gradually increased to 25-30° C.
STIRRING
Type
STIRRING
Details
by stirring for 12-16 hours at the same temperature
Duration
14 (± 2) h
ADDITION
Type
ADDITION
Details
The reaction mass was slowly poured
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour at the same temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
WASH
Type
WASH
Details
washed the material subsequently with dichloromethane (2×85 ml) and water (2×85 ml)
CUSTOM
Type
CUSTOM
Details
dried at 25-30° C.
CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
a solid material (Dry weight: 93 g)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in ethyl acetate (4000 ml) at 50-55° C.
ADDITION
Type
ADDITION
Details
followed by the addition of activated carbon (5 g)
CUSTOM
Type
CUSTOM
Details
for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting mass was filtered through celite bed
WASH
Type
WASH
Details
washed the bed with hot ethyl acetate (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting filtrate was initially cooled to 25-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
by stirring the mass for 1 hour at the same temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
WASH
Type
WASH
Details
washed with chilled ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
dried the material at 50-55° C. until constant weight

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClCCCC(=O)C1=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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